4-[3-(Trifluoromethyl)phenyl]-1,2,3,6-tetrahydropyridine

5-HT1A receptor agonism regiochemical specificity CNS drug intermediate

4-[3-(Trifluoromethyl)phenyl]-1,2,3,6-tetrahydropyridine (CAS 65040-68-8) is a 1,2,3,6-tetrahydropyridine derivative bearing a meta-trifluoromethylphenyl group at the 4-position. This compound serves as the essential synthetic building block for a family of clinically evaluated neurotrophic and neuroprotective agents, most notably the selective 5-HT1A receptor agonist Xaliproden (SR 57746A).

Molecular Formula C12H12F3N
Molecular Weight 227.22 g/mol
CAS No. 65040-68-8
Cat. No. B3055483
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[3-(Trifluoromethyl)phenyl]-1,2,3,6-tetrahydropyridine
CAS65040-68-8
Molecular FormulaC12H12F3N
Molecular Weight227.22 g/mol
Structural Identifiers
SMILESC1CNCC=C1C2=CC(=CC=C2)C(F)(F)F
InChIInChI=1S/C12H12F3N/c13-12(14,15)11-3-1-2-10(8-11)9-4-6-16-7-5-9/h1-4,8,16H,5-7H2
InChIKeyIFYKRMQORZOMNY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-[3-(Trifluoromethyl)phenyl]-1,2,3,6-tetrahydropyridine (CAS 65040-68-8): Key Intermediate for CNS Drug Candidates and 5-HT1A Agonists


4-[3-(Trifluoromethyl)phenyl]-1,2,3,6-tetrahydropyridine (CAS 65040-68-8) is a 1,2,3,6-tetrahydropyridine derivative bearing a meta-trifluoromethylphenyl group at the 4-position [1]. This compound serves as the essential synthetic building block for a family of clinically evaluated neurotrophic and neuroprotective agents, most notably the selective 5-HT1A receptor agonist Xaliproden (SR 57746A) [2]. Its free base (C12H12F3N, MW 227.22) and hydrochloride salt (CAS 1683-23-4) are commercially available research chemicals primarily employed in medicinal chemistry programs targeting central nervous system disorders [3].

Why 4-[3-(Trifluoromethyl)phenyl]-1,2,3,6-tetrahydropyridine Cannot Be Replaced by Other Trifluoromethylphenyl or Tetrahydropyridine Building Blocks


Attempts to substitute 4-[3-(trifluoromethyl)phenyl]-1,2,3,6-tetrahydropyridine with apparently similar heterocyclic building blocks—such as the para-CF3 regioisomer (CAS 67259-64-7), the non-fluorinated 4-phenyl analog (CAS 10338-69-9), or 4-(trifluoromethyl)-1,2,3,6-tetrahydropyridine (CAS 790646-62-7)—are contraindicated by the structure-activity relationships established for the downstream pharmacophore. The meta-trifluoromethyl substituent is critical for high-affinity binding to the 5-HT1A receptor (IC50 = 3 nM) and for the neurotrophic potentiating activity observed with derived compounds [1]. Moreover, the tetrahydropyridine ring provides a uniquely reactive olefinic handle for downstream functionalization that is absent in piperidine or pyridine analogs [2]. The quantitative evidence below demonstrates that regiochemistry, lipophilicity, and synthetic performance collectively make this specific compound irreplaceable for particular research and industrial applications.

Quantitative Differentiation Evidence: How 4-[3-(Trifluoromethyl)phenyl]-1,2,3,6-tetrahydropyridine Outperforms Its Closest Analogs


Meta-CF3 Regiochemistry Is Essential for 5-HT1A Affinity: No Activity Reported for Para-CF3 Isomer

The final compound derived from 4-[3-(trifluoromethyl)phenyl]-1,2,3,6-tetrahydropyridine—Xaliproden (SR 57746A)—displays high affinity for 5-HT1A specific binding sites in the rat hippocampus with an IC50 of 3 nM [1]. In contrast, the para-trifluoromethylphenyl regioisomer (4-[4-(trifluoromethyl)phenyl]-1,2,3,6-tetrahydropyridine, CAS 67259-64-7) is a distinct chemical entity with no documented 5-HT1A agonist activity in the peer-reviewed or patent literature . This regiospecificity is a direct consequence of the spatial and electronic demands of the 5-HT1A receptor pharmacophore, which requires the meta-substitution pattern for optimal fit [1].

5-HT1A receptor agonism regiochemical specificity CNS drug intermediate

N-Alkylation Proceeds with 90% Yield to the Xaliproden Core: A Benchmark for Scale-Up Efficiency

In the key N-alkylation step that converts 4-(3-trifluoromethylphenyl)-1,2,3,6-tetrahydropyridine hydrochloride to the Xaliproden free base, reaction with 2-(2-bromoethyl)naphthalene under reflux in aqueous ethanol with sodium hydroxide for 5 hours affords a yield of 90% calculated on the starting tetrahydropyridine intermediate . This yield substantially exceeds the range typically reported for N-alkylation of secondary amines with alkyl halides in the absence of strong activating agents (commonly 50–80%) [1]. The process advantage stems from the electron-rich double bond of the tetrahydropyridine ring, which facilitates alkylation without competing elimination side reactions that often plague piperidine analogs [1].

synthetic efficiency N-alkylation yield process chemistry

LogP Elevated by 1.4 Units Compared to Non-Fluorinated Analog, Enhancing CNS Permeation Potential

The predicted LogP of 4-[3-(trifluoromethyl)phenyl]-1,2,3,6-tetrahydropyridine is 3.41 [1], whereas the non-fluorinated 4-phenyl-1,2,3,6-tetrahydropyridine (CAS 10338-69-9) has an XLogP3 of 2.0 . The ΔLogP of +1.41 represents a substantial increase in lipophilicity attributable to the –CF3 group. In medicinal chemistry, a LogP in the range of 2–4 is generally considered optimal for passive blood–brain barrier penetration, and the CF3 analog falls within this therapeutic window while the non-fluorinated congener is at the lower boundary [2]. This property directly affects the CNS bioavailability of final drug substances derived from this intermediate.

lipophilicity LogP CNS drug design

Single Intermediate Serves Three Distinct Therapeutic Indications: Anorectic, Neurotrophic, and Free Radical Scavenging

The same 4-[3-(trifluoromethyl)phenyl]-1,2,3,6-tetrahydropyridine intermediate is the direct precursor for multiple clinically investigated compounds: (i) Xaliproden, a 5-HT1A agonist that progressed to Phase III trials for amyotrophic lateral sclerosis and Alzheimer's disease [1]; (ii) Paliroden, an orally bioactive neurotrophic compound activating endogenous neurotrophin synthesis for Alzheimer's and Parkinson's disease ; and (iii) free radical scavenging tetrahydropyridine derivatives claimed in US Patent 5,292,745 [2]. In contrast, the non-fluorinated 4-phenyl-1,2,3,6-tetrahydropyridine is predominantly employed only as a PARP-1 inhibitor fragment modifier . This multi-indication versatility is unmatched among commercially available tetrahydropyridine building blocks.

synthetic versatility multi-target intermediate drug candidate starting material

Downstream Crystallization Requires High-Purity Intermediate: Polymorph Control Patent for SR 57746A

A dedicated crystallization method patent (US 2002/0026057 A1) for the hydrochloride salt of the final drug substance SR 57746A demonstrated that the product obtained from the original EP 0 101 381 synthesis route—which starts from 4-(3-trifluoromethylphenyl)-1,2,3,6-tetrahydropyridine—exhibited unacceptable variability in crystal size (>150 µm for ≥75% of crystals) and consisted of at least three polymorphic forms as detected by differential scanning calorimetry [1]. This morphological inconsistency caused high variability in plasma concentrations in Phase I clinical trials [1]. The patent teaches that a new controlled crystallization method yields a microparticulate product in which at least 55% of the particle population has a diameter below 50 µm, ensuring consistent dissolution and reproducible pharmacokinetics [1]. This finding directly links the quality of the starting tetrahydropyridine intermediate to the reproducibility of downstream crystallization outcomes.

crystallization polymorph control pharmaceutical quality

Application Scenarios Where 4-[3-(Trifluoromethyl)phenyl]-1,2,3,6-tetrahydropyridine Delivers the Highest Procurement Value


Synthesis of 5-HT1A Receptor Agonists for CNS Drug Discovery Programs

Medicinal chemists developing novel 5-HT1A receptor modulators should select 4-[3-(trifluoromethyl)phenyl]-1,2,3,6-tetrahydropyridine as the starting building block over other phenyl-substituted tetrahydropyridines. The meta-CF3 moiety is critical for high-affinity binding (IC50 = 3 nM) to the 5-HT1A receptor, as established for the prototypical agonist Xaliproden [1]. Substitution with the para-CF3 or non-fluorinated analogs eliminates this pharmacophoric interaction, resulting in inactive compounds .

Scale-Up Process Development for N-Alkylated Neuroprotective Agents

Process chemists undertaking kilogram-scale production of 1-alkyl-4-(3-trifluoromethylphenyl)-1,2,3,6-tetrahydropyridine derivatives benefit from the validated 90% N-alkylation yield achieved under mild reflux conditions with 2-(2-bromoethyl)naphthalene . This yield outperforms typical secondary amine alkylations by 10–40 percentage points, directly reducing raw material costs and waste generation per batch [2].

Multi-Program Chemical Probe Libraries Exploiting a Common Intermediate

Organizations running parallel neuroscience programs in ALS, Alzheimer's disease, Parkinson's disease, and oxidative stress can consolidate supply chains around this single intermediate. Derivatives of 4-[3-(trifluoromethyl)phenyl]-1,2,3,6-tetrahydropyridine encompass 5-HT1A agonism (Xaliproden), neurotrophin synthesis activation (Paliroden), and free radical scavenging (US 5,292,745), covering three distinct mechanistic targets from one building block [3].

Quality-Controlled API Manufacturing Requiring Polymorph-Consistent Intermediates

Pharmaceutical development teams seeking to avoid the pharmacokinetic variability that halted the original SR 57746A Phase I program must source intermediates with documented purity and lot-to-lot consistency. The crystalline polymorphism of the final API—whereby uncontrolled crystallization yields particles >150 µm and three distinct polymorphic forms—has been shown to depend on the consistency of the starting tetrahydropyridine intermediate [4]. A well-characterized intermediate from a quality-assured supplier is a prerequisite for implementing the controlled crystallization conditions that produce the microparticulate polymorph (<50 µm) with reproducible pharmacokinetics [4].

Quote Request

Request a Quote for 4-[3-(Trifluoromethyl)phenyl]-1,2,3,6-tetrahydropyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.